(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including anti-inflammatory, antioxidant, and cytotoxic properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a sulfonyl group, and a diazepane moiety. Its molecular formula is C15H20N4O2S with a molecular weight of approximately 320.41 g/mol. The presence of the 3,5-dimethyl pyrazole moiety is particularly significant as pyrazoles are known for their diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to the target compound have shown IC50 values ranging from 54.65 µg/mL to 69.15 µg/mL in various assays against inflammatory markers . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
2. Antioxidant Properties
Molecular docking studies suggest that pyrazole derivatives can act as effective antioxidants. These compounds have been shown to scavenge free radicals and protect cellular components from oxidative damage . The antioxidant activity is linked to the ability of these compounds to donate electrons or hydrogen atoms.
3. Cytotoxic Effects
Cytotoxicity assays conducted on cell lines such as SH-SY5Y and C6 have demonstrated that related pyrazole compounds can induce apoptosis in cancer cells. The IC50 values for some derivatives ranged from 5.00 µM to 29.85 µM, indicating potent activity against specific cancer types . This selectivity is crucial for developing targeted cancer therapies.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Pyrazole Derivative A | Anti-inflammatory | 54.65 µg/mL | |
Pyrazole Derivative B | Cytotoxic (SH-SY5Y) | 5.00 µM | |
Pyrazole Derivative C | Antioxidant | N/A |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : Many pyrazole derivatives inhibit enzymes involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that regulate apoptosis and inflammation.
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-11-9-14(24-10-11)16(21)19-5-4-6-20(8-7-19)25(22,23)15-12(2)17-18-13(15)3/h9-10H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZEJPDYYBRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(NN=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.